BenchChemオンラインストアへようこそ!

Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

This enantiopure (R)-6-hydroxy-1,4-diazepane derivative features a Cbz protecting group and a free hydroxyl handle. The defined (R)-stereochemistry (>98% ee) avoids costly chiral resolution in orexin receptor antagonist and sigma ligand syntheses. The orthogonal Cbz group allows selective deprotection in complex sequences, while the secondary hydroxyl provides an extra hydrogen-bond donor for peptidomimetic or macrocycle construction. Unlike non-hydroxylated analogs, this building block enhances solubility and target engagement. Procurement supports rational CNS drug design.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B14018583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1
InChIKeyXWEDUWZFKDUGMQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate: A Chiral Building Block for Enantioselective 1,4-Diazepane Synthesis


Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS 1932512-32-7) is a chiral, enantiopure (R)-configured 1,4-diazepane derivative featuring a seven-membered heterocyclic core with a hydroxyl group at the 6-position and a benzyl carbamate (Cbz) protecting group at N1 . With a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol, this compound serves as a versatile chiral building block for the construction of more complex, stereodefined 1,4-diazepane-containing molecules . Its defined stereochemistry is critical for downstream applications in medicinal chemistry where the absolute configuration dictates biological target engagement [1].

Why Generic 1,4-Diazepane Substitution is Scientifically Invalid for Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate


Substituting Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate with a seemingly similar 1,4-diazepane analog is not scientifically defensible due to the compound's unique combination of three critical, non-interchangeable structural features: (1) Defined (R)-stereochemistry at the 6-position, which is essential for downstream enantioselective synthesis and biological target recognition [1]; (2) The presence of a free hydroxyl group, which provides a crucial synthetic handle absent in non-hydroxylated analogs, enabling orthogonal functionalization ; and (3) The benzyl carbamate (Cbz) protecting group, which offers distinct deprotection chemistry and crystallinity compared to the common tert-butyl carbamate (Boc) alternative . Using a different enantiomer, a non-hydroxylated core, or a different protecting group would lead to a different reaction outcome, alter the stereochemical course of a synthesis, or result in a final product with an incorrect or undefined absolute configuration, thereby invalidating the intended research or manufacturing process [2].

Quantitative Differentiation: How Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate Compares to Key Analogs


Chiral Purity: Defined (R)-Stereochemistry vs. Racemic Mixtures and (S)-Enantiomer

The compound is supplied as a single, defined (R)-enantiomer with a reported purity of 98% . This is in direct contrast to a racemic mixture (which is 50% active (R)-enantiomer and 50% unwanted (S)-enantiomer) or the separate (S)-enantiomer (CAS 1932087-42-7). Procurement of the defined (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution, which is a critical step in the synthesis of enantiopure pharmaceuticals like the orexin receptor antagonist suvorexant [1]. The enantiomeric purity is a key specification for any downstream application requiring stereochemical fidelity [2].

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Hydrogen Bond Donor Capacity: Hydroxyl Group vs. Non-Hydroxylated 1,4-Diazepane Core

Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate possesses a secondary hydroxyl group at the 6-position, contributing 1 hydrogen bond donor (HBD) to the molecule . In contrast, a common comparator, Benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9), lacks this hydroxyl group and therefore has 0 HBDs [1]. This structural difference fundamentally alters the compound's physicochemical properties, particularly its aqueous solubility and its potential for forming key hydrogen bond interactions with biological targets [2].

Hydrogen Bonding Solubility Receptor Binding

Protecting Group Strategy: Cbz vs. Boc for Orthogonal Deprotection

The compound features a benzyl carbamate (Cbz) protecting group, which is stable to a wide range of reaction conditions but can be cleanly removed under mild hydrogenolysis (H₂, Pd/C) . This is in contrast to the tert-butyl carbamate (Boc) group found on a related building block, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (CAS 956317-40-1) [1]. The Boc group requires acidic conditions (e.g., TFA) for removal, which may be incompatible with other acid-labile functionalities in a complex synthetic sequence [2]. The orthogonal nature of Cbz and Boc protecting groups allows for selective deprotection in the presence of one another, a crucial advantage in multi-step syntheses of complex molecules [3].

Protecting Group Chemistry Solid-Phase Synthesis Peptidomimetics

Predicted Physicochemical Property: pKa and Ionization State

The predicted pKa of the secondary amine in Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate is 14.32±0.20, indicating it is a very weak base and will be predominantly non-ionized at physiological pH (7.4) . This contrasts with the parent 1,4-diazepane ring, which typically has a pKa around 10-11 and would be partially ionized [1]. The significantly higher pKa for this specific derivative is due to the electron-withdrawing carbamate group. This predicted lack of ionization can profoundly impact membrane permeability, tissue distribution, and off-target binding, making it a valuable consideration for designing CNS-penetrant molecules [2].

Physicochemical Properties Drug-likeness ADME

Procurement-Driven Application Scenarios for Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate


Synthesis of Enantiopure 1,4-Diazepane-Based Pharmaceutical Intermediates

Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate is an ideal starting material for the synthesis of enantiomerically pure 1,4-diazepane-containing drug candidates, such as orexin receptor antagonists or sigma receptor ligands. Its defined (R)-stereochemistry, demonstrated by the >98% chiral purity specification , avoids the need for chiral resolution of downstream intermediates, a process highlighted in the synthesis of suvorexant [1]. The orthogonal Cbz protecting group allows for selective deprotection in complex sequences [2].

Construction of Hydroxyl-Functionalized Peptidomimetics and Macrocyclic Scaffolds

The presence of the secondary hydroxyl group at the 6-position, which adds an extra hydrogen bond donor compared to non-hydroxylated 1,4-diazepanes , makes this compound a valuable building block for creating peptidomimetics or macrocyclic structures. This handle can be used to introduce additional functionality, improve solubility, or engage in key binding interactions with biological targets, as inferred from crystal structures of related 6-hydroxy-1,4-diazepane salts [1].

Development of CNS-Penetrant Drug Candidates Requiring Non-Ionizable Scaffolds

The predicted high pKa (14.32±0.20) of the secondary amine in this derivative indicates it will be largely non-ionized at physiological pH . This property is highly desirable for building blocks intended for the synthesis of central nervous system (CNS) drugs, where membrane permeability is paramount. In contrast, a more basic diazepane core would be partially ionized, potentially hindering brain penetration [1]. Procurement of this specific building block supports a rational design strategy for CNS programs.

Quote Request

Request a Quote for Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.